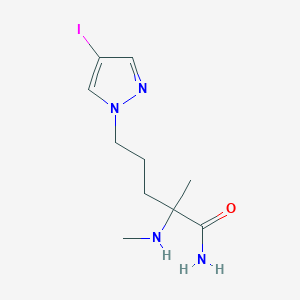
5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
The synthesis of 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves multiple steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Amidation: The iodinated pyrazole is reacted with 2-methyl-2-(methylamino)pentanoic acid to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide undergoes various chemical reactions:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide include:
4-Iodo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring and iodine substitution but lacks the pentanamide moiety.
5-Iodo-1-methyl-1H-pyrazole: Similar in structure but with different substitution patterns on the pyrazole ring.
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine: Contains a pyrazole ring with iodine substitution, but with a pyrimidine ring attached.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17IN4O |
|---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
5-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C10H17IN4O/c1-10(13-2,9(12)16)4-3-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16) |
InChI Key |
ZIVDURSMONHNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C=N1)I)(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















